N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide
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Overview
Description
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide is a complex organic compound that features a unique combination of furan, pyridine, and indole moieties
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of a complex that can modulate the activity of the target .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects are likely to be diverse, depending on the specific targets and pathways involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
N-{4-[3-(6-methoxypyridin-3-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl]pyridin-2-yl}acetamide: Similar structure but with different substituents, leading to variations in biological activity.
N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Contains an imidazo[2,1-b]thiazole scaffold, showing different pharmacological properties.
Uniqueness
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2-(1H-indol-1-yl)acetamide is unique due to its combination of furan, pyridine, and indole moieties, which contribute to its diverse chemical reactivity and potential biological activities. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-indol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-20(13-23-9-7-16-3-1-2-4-19(16)23)22-12-15-5-6-18(21-11-15)17-8-10-25-14-17/h1-11,14H,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWRHAZOTGIGEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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